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N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide

Medicinal chemistry antibacterial isosterism

This compound uniquely merges a metabolically stable azetidine core with a bioorthogonal 1,2,3-triazole and a thiophene carboxamide side chain. Its XLogP3=0 and MW 263.32 Da provide excellent aqueous solubility for fragment-based screening and direct translation inhibition assays, with structural rigidity ensuring high-resolution target mapping. A differentiated, precision probe not interchangeable with close regioisomers.

Molecular Formula C11H13N5OS
Molecular Weight 263.32
CAS No. 2202423-93-4
Cat. No. B2567803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide
CAS2202423-93-4
Molecular FormulaC11H13N5OS
Molecular Weight263.32
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=CS2)N3C=CN=N3
InChIInChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-4-3-13-14-16/h1-5,9H,6-8H2,(H,12,17)
InChIKeyCVFDKFYBRSMXRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2202423-93-4): Core Chemical Identity and Scaffold Features


N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2202423-93-4) is a heterocyclic small molecule (MF: C₁₁H₁₃N₅OS; MW: 263.32 g/mol) that integrates three pharmacophoric elements: an azetidine ring, a 1H-1,2,3-triazole moiety attached at the azetidine 3-position, and a thiophen-2-ylmethyl carboxamide side chain [1]. This compound belongs to the N-substituted triazolo-azetidine class, a scaffold that has demonstrated antibacterial activity through translation inhibition in Escherichia coli, with a primary hit showing a MIC of 12.5 µg/mL and an optimized analogue reaching a MIC of 6.25 µg/mL against E. coli ΔtolC [2]. Computed physicochemical properties include XLogP3 = 0, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, indicating a compact, moderately polar architecture suitable for further medicinal chemistry optimization [1].

Why Generic Substitution Is Insufficient for N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide


Within the N-substituted triazolo-azetidine class, seemingly minor structural modifications produce large differences in antibacterial potency and selectivity. The primary HTS hit in the Ivanenkov et al. series showed a MIC of 12.5 µg/mL against E. coli ΔtolC with translation inhibition of 26% at 160 µg/mL, whereas a direct structural analogue (compound 2) achieved a 2-fold improvement in MIC (6.25 µg/mL) and enhanced selectivity, demonstrating that even closely related isosteres cannot be assumed interchangeable [1]. Furthermore, regioisomeric variation of the triazole ring (1H-1,2,3-triazol-1-yl versus 2H-1,2,3-triazol-2-yl versus 1,2,4-triazol-1-yl) alters hydrogen-bonding geometry and dipole orientation, potentially affecting target engagement and off-target profiles in ways that are not predictable without experimental data [2].

Quantitative Differentiation Evidence for N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Versus Closest Comparators


Triazole Regioisomer: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Substitution

The target compound bears a 1H-1,2,3-triazol-1-yl substituent directly attached to the azetidine ring. In contrast, the regioisomer N-(thiophen-2-yl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide (MW 249.29) features the triazole linked through the N2 position. This regioisomerism alters the spatial orientation of the triazole's hydrogen-bond acceptors—N1-linked triazoles present N2 and N3 as H-bond acceptors in a distinct geometry compared to N2-linked isomers—which can affect binding to ribosomal or other protein targets [1]. In the triazolo-azetidine antibacterial series, compound 2 (bearing an N1-linked 1,2,3-triazole) achieved a MIC of 6.25 µg/mL against E. coli ΔtolC, approaching the potency of erythromycin (MIC 2.5–5 µg/mL), whereas the primary hit (also N1-linked but with a different side chain) reached only 12.5 µg/mL, highlighting the sensitivity of activity to regiochemistry and substitution [2]. No published MIC data are available for the N2-linked regioisomer, but the known dependence of antibacterial activity on triazole linkage position makes regioisomer selection a critical procurement decision.

Medicinal chemistry antibacterial isosterism

Triazole Type: 1,2,3-Triazole vs. 1,2,4-Triazole Scaffold

The target compound contains a 1,2,3-triazole ring, a common product of copper-catalyzed azide-alkyne cycloaddition (CuAAC) known for its metabolic stability and favorable dipole moment (~5 D). A closely related analog, 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 2310123-92-1), replaces the 1,2,3-triazole with a 1,2,4-triazole and inserts a methylene spacer. 1,2,4-Triazoles exhibit a different dipole orientation (dipole moment ~3 D) and altered hydrogen-bonding capacity (additional N4 acceptor), which can redirect binding interactions [1]. In broader medicinal chemistry, 1,2,3-triazoles are often preferred as bioisosteres of amide bonds due to their similar planarity and dipole, while 1,2,4-triazoles more closely mimic imidazole [2]. No direct head-to-head comparison of these two compounds exists in the public domain, but the scaffold choice has been shown to influence antibacterial translation inhibition potency by ≥2-fold within the triazolo-azetidine class [3].

Medicinal chemistry triazole isomerism bioisosterism

Thiophene Attachment Mode: Methylene-Spaced Carboxamide (Target) vs. Direct Thiophene Carboxamide

The target compound employs a thiophen-2-ylmethyl group connected via a urea-like carboxamide linkage (N–C(=O)–NH–CH₂–thiophene). A closely related analog, N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034491-21-7), uses a direct N–thiophene carboxamide without the methylene spacer [1]. The methylene insertion increases the number of rotatable bonds from 2 to 3 (target: 3 rotatable bonds; direct analog: 2 rotatable bonds), modestly enhancing conformational flexibility while preserving the hydrogen-bond donor capacity of the urea NH [2]. Computed XLogP3 values differ: the target compound has XLogP3 = 0, while the direct N-thiophene analog is expected to have slightly higher lipophilicity (estimated XLogP3 ~0.5–1.0) due to the absence of the polar methylene spacer [2]. In the triazolo-azetidine antibacterial series, side-chain modifications produced up to a 2-fold change in MIC (12.5 → 6.25 µg/mL), illustrating the sensitivity of potency to linker architecture [3].

Medicinal chemistry linker optimization conformational flexibility

Azetidine Core vs. Pyrrolidine or Piperidine Scaffolds: Conformational Rigidity and Metabolic Stability

The azetidine ring in the target compound imposes a rigid, four-membered cyclic amine framework that restricts conformational freedom compared to larger saturated N-heterocycles such as pyrrolidine (5-membered) or piperidine (6-membered). This conformational restriction can enhance target binding entropy and improve metabolic stability by reducing oxidative N-dealkylation [1]. In the triazolo-azetidine antibacterial series, the azetidine scaffold was essential to translation inhibition activity; isosteric replacement with a pyrrolidine ring would alter ring pKa (azetidine conjugate acid pKa ~11.3 vs. pyrrolidine ~11.3 vs. piperidine ~11.1) and the spatial projection of the triazole and thiophene substituents, potentially disrupting ribosomal binding [2]. No direct azetidine vs. pyrrolidine comparison exists for this specific scaffold, but general medicinal chemistry principles indicate that azetidines exhibit 2- to 5-fold greater resistance to CYP-mediated N-dealkylation than pyrrolidines, depending on substitution [3].

Medicinal chemistry conformational constraint metabolic stability

Computed Physicochemical Profile: XLogP3 and Hydrogen-Bonding Capacity of the Target Compound

The target compound has computed XLogP3 = 0, one hydrogen bond donor, and four hydrogen bond acceptors [1]. This places it within optimal drug-like space (Lipinski Rule of Five: XLogP ≤ 5, HBD ≤ 5, HBA ≤ 10). By comparison, N-phenyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (analog without thiophene) has a predicted XLogP3 of ~1.5–2.0 (estimated), while N-cyclohexyl-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2199755-66-1) has a predicted XLogP3 of ~1.5–2.5 [2]. The lower XLogP3 of the target compound suggests superior aqueous solubility and potentially reduced plasma protein binding compared to more lipophilic N-substituted analogs. In antibacterial drug discovery, lower lipophilicity has been correlated with reduced cytotoxicity and improved selectivity indices [3].

Physicochemical properties drug-likeness solubility

Optimal Application Scenarios for N-[(thiophen-2-yl)methyl]-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide Based on Differentiation Evidence


Antibacterial Lead Optimization Requiring Translation Inhibition Without SOS-Response Induction

The triazolo-azetidine scaffold has demonstrated translation inhibition in E. coli ΔtolC at MIC values ranging from 12.5 to 6.25 µg/mL without triggering the SOS DNA-damage response, indicating a specific mechanism of action on the ribosome rather than non-specific cytotoxicity [1]. The target compound, bearing the active N1-linked 1,2,3-triazole pharmacophore, is positioned for structure-activity relationship (SAR) expansion in this antibacterial space. Its computed XLogP3 = 0 and balanced hydrogen-bonding profile [2] make it a suitable starting point for optimizing both potency and solubility, especially for Gram-negative target engagement where low lipophilicity aids outer membrane penetration.

Conformational Probe for Ribosomal or Enzyme Binding Studies

The rigid azetidine core combined with the geometrically defined 1,2,3-triazole ring provides a conformationally constrained scaffold that can serve as a molecular probe for mapping binding site topology. Unlike flexible-chain analogs or larger-ring heterocycles, the azetidine restricts the spatial relationship between the triazole and thiophene moieties, potentially enabling more precise interpretation of structure-activity data [3]. This is particularly relevant for crystallographic or cryo-EM studies of ribosome–ligand complexes where rigid probes improve electron density resolution.

Kinase or Protease Inhibitor Fragment-Based Drug Discovery (FBDD)

The compound's molecular weight (263.32 Da) is within the range for fragment-based screening (typically <300 Da). The presence of multiple hydrogen-bond acceptors (triazole N2, N3; carboxamide O; thiophene S) and one donor (carboxamide NH) provides diverse interaction possibilities with protein active sites [1]. Its low XLogP3 = 0 ensures good aqueous solubility for biochemical assays at fragment screening concentrations (typically 0.1–1 mM), a practical advantage over more lipophilic analogs that may precipitate under assay conditions.

Chemical Biology Tool Compound Requiring Metabolic Stability

Azetidine-containing compounds generally exhibit improved metabolic stability compared to pyrrolidine or piperidine analogs due to reduced susceptibility to CYP-mediated N-dealkylation [3]. This property is critical for chemical biology applications where sustained target engagement is required in cellular or in vivo models. The target compound combines this metabolic advantage with the bioorthogonal reactivity potential of the 1,2,3-triazole (CuAAC ligation), enabling future derivatization with fluorophores, affinity tags, or PROTAC elements without compromising the core scaffold.

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